molecular formula C6H12N2O2S B1285337 Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 53056-91-0

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B1285337
CAS No.: 53056-91-0
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-UHFFFAOYSA-N
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Description

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic organic compound with the molecular formula C6H12N2O2S and a molecular weight of 176.24 g/mol . This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazine ring, both of which are fully saturated and contain a dioxide group. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Scientific Research Applications

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is not provided in the search results . For a detailed understanding of its mechanism of action, it would be best to refer to peer-reviewed papers and technical documents related to this compound .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards related to the compound. Precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent safety precautions that should be taken when handling the compound .

Preparation Methods

The synthesis of Octahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno derivative with a pyrazine derivative in the presence of an oxidizing agent to introduce the dioxide group. Industrial production methods may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the dioxide group, converting it back to a simpler thieno-pyrazine structure.

    Substitution: The compound can undergo substitution reactions where functional groups on the thieno or pyrazine rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSKZNDAZYXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CS(=O)(=O)CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586076
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53056-91-0
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide (5.0 g, 26.0 mmol) in dioxane (40 mL) was added dropwise to ethane-1,2-diamine (10.4 g, 173.0 mmol) in dioxane (25 mL) at 0° C. The mixture was heated at 100° C. for 3 h, followed by cooling to room temperature and continued stirring overnight. The two layers were separated and the bottom layer, containing ethylene diamine and amine salt, was washed twice with dioxane. The dioxane layers were combined and the solvent was removed in vacuo. The crude product was recrystallized from toluene to afford 2.7 g (59%) of the title compound as white crystals. HPLC 98%, RT: 0.292 (System B; 10-97% MeCN over 3 min). 1H NMR (270 MHz, methanol-d4) δ ppm 2.67-2.76 (m, 2H) 2.86-2.96 (m, 2H) 3.13-3.20 (m, 2H) 3.33-3.44 (m, 2H) 3.63-3.70 (m, 2H). LC-MS 177 (M+H)+. *Previously described in U.S. Pat. No. 3,882,122.
Name
cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 4
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Reactant of Route 5
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 6
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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